N-Cyclopropylmethylthiourea
Overview
Description
N-Cyclopropylmethylthiourea is a chemical compound with the molecular formula C5H10N2S . It is a type of thiourea derivative .
Molecular Structure Analysis
The this compound molecule contains a total of 18 bonds. There are 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, and 1 urea (-thio) derivative .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, thiourea derivatives are known to have applications in numerous fields such as organic synthesis and pharmaceutical industries .Scientific Research Applications
Cyclopropane and Cyclopropene Derivatives in Biological Systems
Cyclopropanes, which are structurally related to N-Cyclopropylmethylthiourea, have a wide range of biological activities. These include antibiotic, antiviral, antifungal, and insecticidal activities, control of plant growth, antimycotic, hormonal, carcinogenic, antitumoral activities, enzyme and gluconeogenesis inhibitions, to neurochemical activity. Cyclopropenes are known to be potent enzyme inhibitors, affecting key processes in fatty acid desaturation and exhibiting antibacterial properties (Salaün & Baird, 1995).
Inhibition of Carbonic Anhydrase Isoenzymes
Cyclopropylcarboxylic acids and esters, which have structural similarities to this compound, have been studied for their inhibitory effects on carbonic anhydrase enzymes. This is significant in exploring therapeutic applications in various conditions where inhibition of these enzymes is beneficial (Boztaş et al., 2015).
Development of Conformationally Restricted Analogues
The cyclopropane ring is effectively used to restrict the conformation of biologically active compounds to enhance activity and investigate bioactive conformations. Analogues such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes have been developed as conformationally restricted analogues of histamine (Kazuta et al., 2002).
Mechanism of N-Acylthiourea-mediated Activation
N-Acylthiourea derivatives have been studied for their role in the activation of human histone deacetylase 8 (HDAC8), revealing insights into enzyme activation and potential for novel anticancer drugs. This is relevant to this compound due to the common thiourea component (Singh et al., 2015).
Diverse Biological Activities of Cyclopropane Derivatives
Cyclopropane derivatives, related to this compound, exhibit a range of biological properties, including enzyme inhibition, and possess antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral activities (Salaün, 2000).
Role in Drug Development
The cyclopropyl ring, a component of this compound, is increasingly used in drug development, particularly for enhancing potency and reducing off-target effects in drug candidates (Talele, 2016).
Antifungal Activity and Genetic Toxicity Studies
Novel N-Cycloalkylcarbonyl-N′-arylthioureas have shown antifungal potential and low gene toxicity, highlighting the therapeutic potential of such compounds in treating fungal infections (Kholodniak et al., 2020).
Potential Antileukemic Properties
Studies on isothioureas, which share a functional group with this compound, have demonstrated substantial cytotoxicity against various human cancer cell lines, suggesting potential in leukemia treatment (Koronkiewicz et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
cyclopropylmethylthiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H3,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJTYNJTDMRWOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383629 | |
Record name | N-Cyclopropylmethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618913-44-3 | |
Record name | N-Cyclopropylmethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclopropylmethyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.